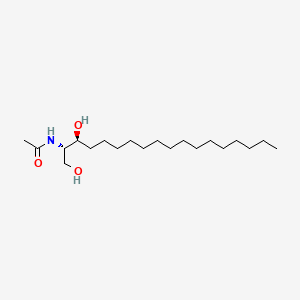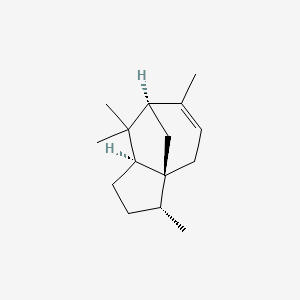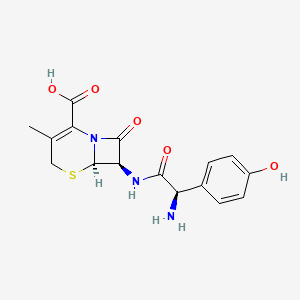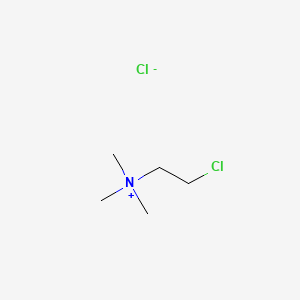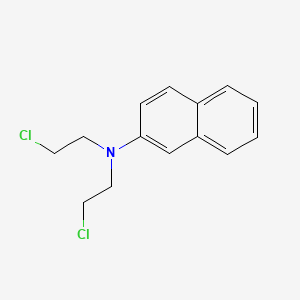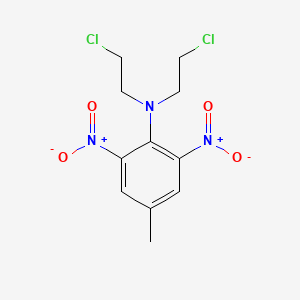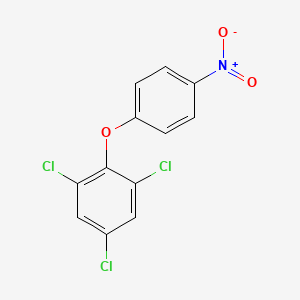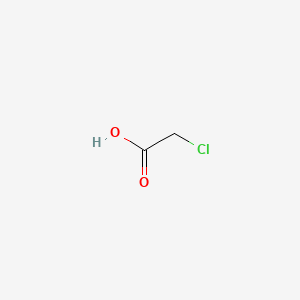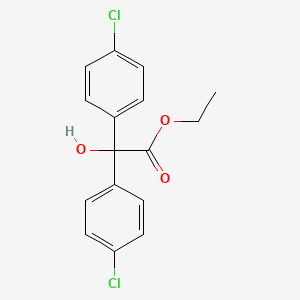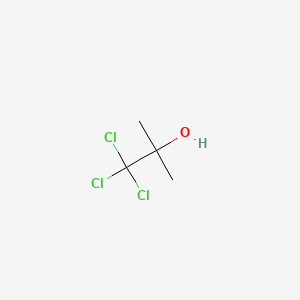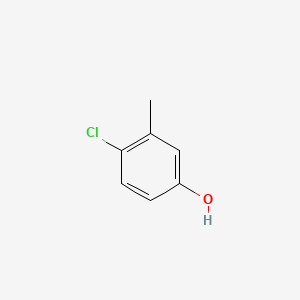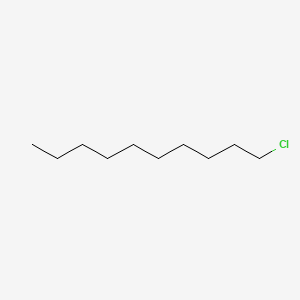
Cefmenoxime
Overview
Description
Cefmenoxime is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against both gram-positive and gram-negative bacteria. It is particularly effective in treating female gynecologic and obstetric infections . This compound is a semisynthetic beta-lactam antibiotic, which means it is derived from naturally occurring cephalosporins but has been chemically modified to enhance its antibacterial properties .
Mechanism of Action
Target of Action
Cefmenoxime, a third-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) and the peptidoglycan synthase FtsI . These proteins play a crucial role in bacterial cell wall synthesis. Specifically, PBPs are involved in the final stages of assembling the bacterial cell wall, and peptidoglycan synthase FtsI is responsible for cross-linking the peptidoglycan chains that form the bacterial cell wall .
Mode of Action
This compound interacts with its targets by binding to the PBPs and inhibiting their activity . This interaction disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . This compound is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases, which are enzymes that many bacteria produce to resist beta-lactam antibiotics .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting PBPs and peptidoglycan synthase FtsI, this compound prevents the proper formation of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .
Pharmacokinetics
This compound exhibits excellent pharmacokinetic properties. After intramuscular injection, its bioavailability is approximately 100% . The drug is primarily excreted unchanged by the kidneys . The plasma clearance of the drug is dosage level and route independent, averaging 254 ml/min .
Result of Action
The primary result of this compound’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become structurally compromised, leading to cell lysis and death . This makes this compound effective against a wide variety of gram-positive and gram-negative bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can potentially affect the action of this compound. This compound is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases . This stability enhances its effectiveness in environments where these enzymes are present .
Biochemical Analysis
Biochemical Properties
Cefmenoxime’s bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . It is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases . It interacts with enzymes such as Peptidoglycan synthase FtsI and Penicillin-binding protein 1A .
Cellular Effects
This compound has broad-spectrum activity against Gram-positive and Gram-negative bacteria . Its bactericidal activity results from the inhibition of cell wall synthesis, which affects cell function
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of cell wall synthesis . It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis . This binding interaction inhibits the function of these enzymes, leading to cell wall weakening and eventual bacterial cell death .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this compound has a half-life of approximately 1 hour This suggests that its effects are relatively short-lived, and repeated dosing may be necessary to maintain its antibacterial activity
Dosage Effects in Animal Models
It is generally recommended that the dosage be adjusted based on the type and severity of the infection, the susceptibility of the causative organism, and the condition of the patient .
Metabolic Pathways
This compound is not appreciably metabolized . It is primarily excreted unchanged, indicating that it does not undergo significant transformations within metabolic pathways
Transport and Distribution
This compound is administered intramuscularly or intravenously, and its bioavailability is approximately 100% following intramuscular injection
Preparation Methods
The synthesis of cefmenoxime involves several steps. The process begins with the alkylation of ethyl 2-hydroxyimino-3-oxobutanoate using dimethyl sulfate to produce ethyl (2Z)-2-methoxyimino-3-oxo-butanoate. This intermediate is then halogenated with molecular bromine to form ethyl 4-bromo-2-methoxyimino-3-oxobutanoate. Subsequent treatment with thiourea yields ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate, which is reacted with chloroacetyl chloride to form an amide. Saponification with potassium hydroxide, followed by halogenation with phosphorus pentachloride, leads to the formation of the desired cephalosporin intermediate. The final steps involve amide formation, removal of protecting groups, and thioether formation with 5-mercapto-1-methyltetrazole .
Chemical Reactions Analysis
Cefmenoxime undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable beta-lactam ring.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the thiazole and tetrazole rings.
Common reagents used in these reactions include dimethyl sulfate, molecular bromine, thiourea, chloroacetyl chloride, potassium hydroxide, and phosphorus pentachloride . The major products formed from these reactions are various intermediates that lead to the final this compound compound.
Scientific Research Applications
Cefmenoxime has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of beta-lactam antibiotics.
Biology: Researchers use this compound to study bacterial resistance mechanisms and the efficacy of beta-lactam antibiotics against different bacterial strains.
Comparison with Similar Compounds
Cefmenoxime is similar to other third-generation cephalosporins such as cefotaxime, ceftizoxime, and ceftriaxone. it has unique properties that set it apart:
Cefotaxime: Both this compound and cefotaxime have broad-spectrum activity, but this compound is more stable in the presence of certain beta-lactamases.
Similar compounds include cefuroxime, ceftizoxime, cefpodoxime, and cefotaxime .
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9O5S3/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b21-8-/t9-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJDBAOLQAWBMH-YCRCPZNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75738-58-8 (hydrochloride (2:1)) | |
| Record name | Cefmenoxime [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022755 | |
| Record name | Cefmenoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefmenoxime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.46e-01 g/L | |
| Record name | Cefmenoxime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefmenoxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefmenoxime is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases. | |
| Record name | Cefmenoxime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
65085-01-0 | |
| Record name | Cefmenoxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65085-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefmenoxime [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefmenoxime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefmenoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFMENOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBZ4844CXN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefmenoxime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


